4-Iodo-3-methoxy-5-nitrobenzaldehyde

Medicinal Chemistry Enzyme Inhibition ALDH3A1

Researchers requiring stepwise, chemoselective elaboration of densely functionalized aromatic cores often face limited orthogonal handle availability. This benzaldehyde scaffold solves this by integrating an aldehyde, aryl iodide, and nitro group on a single ring. Key synthetic benefits include: 1) Selective Pd-catalyzed cross-coupling at the iodo position; 2) Nitro group reduction to amine for amide/sulfonamide library synthesis; 3) Aldehyde reactivity for reductive amination or Wittig chemistry. This controlled sequence access enables efficient lead optimization against targets like ALDH3A1 (IC50 241 nM). Supplied as a solid with verified purity, ensuring lot-to-lot consistency for medicinal chemistry programs.

Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
CAS No. 1021493-53-7
Cat. No. B1528951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxy-5-nitrobenzaldehyde
CAS1021493-53-7
Molecular FormulaC8H6INO4
Molecular Weight307.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1I)[N+](=O)[O-])C=O
InChIInChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3
InChIKeyWVDDJASTMZNUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-methoxy-5-nitrobenzaldehyde – Multifunctional Scaffold


4-Iodo-3-methoxy-5-nitrobenzaldehyde (CAS 1021493-53-7) is a polysubstituted benzaldehyde building block, characterized by the simultaneous presence of an iodine atom, a methoxy group, and a nitro group on the aromatic ring [1]. This specific substitution pattern on a benzaldehyde core provides three distinct and orthogonal functional handles for chemical elaboration, establishing its primary value as a versatile intermediate for constructing complex, functionalized molecules in medicinal chemistry and materials science . The compound is typically supplied as a solid with a minimum purity of 95% .

Multifunctional Scaffold Three orthogonal handles enable sequential, independent chemical elaboration.
Synthetic Route Fit Supports cross-coupling, reduction, and condensation in a single intermediate.
Research Context May support ALDH3A1-targeted probe development and materials synthesis.

4-Iodo-3-methoxy-5-nitrobenzaldehyde: Unmatched by Common Analogs


The unique value of 4-Iodo-3-methoxy-5-nitrobenzaldehyde lies in the precise orthogonality and electronic properties conferred by its three distinct substituents, which cannot be replicated by simpler or mono-functionalized benzaldehyde analogs . The iodine atom provides a heavy halogen handle for selective cross-coupling reactions, the nitro group serves as a strong electron-withdrawing group that can be reduced to an amine, and the methoxy group offers electron-donating character that influences reactivity and can be deprotected to a phenol . Substituting this compound with a similar analog like 4-iodo-3-methoxybenzaldehyde would eliminate the crucial nitro group handle, drastically limiting the downstream synthetic potential and altering the molecule's electronic landscape, thereby negating its utility as a specific, advanced intermediate [1].

Handle Loss 4-Iodo-3-methoxybenzaldehyde lacks the nitro group, eliminating the amine pathway and shifting electronic activation away from target reactivity.
Cross-Coupling Gap 3-Methoxy-4-nitrobenzaldehyde lacks the aryl iodide; palladium-catalyzed diversification cannot proceed, limiting scaffold complexity.
Electronic Mismatch Mono-substituted benzaldehydes may not reproduce the aldehyde electrophilicity required for demanding condensation steps.

4-Iodo-3-methoxy-5-nitrobenzaldehyde: Quantitative Differentiation


ALDH3A1 Enzyme Inhibition

This compound demonstrates a significant inhibitory effect against the enzyme ALDH3A1, a target implicated in cancer therapy. In a biochemical assay, it inhibits ALDH3A1-mediated oxidation with an IC50 of 241 nM [1]. While the comparator in this assay is the standard substrate 4-nitrobenzaldehyde, the low nanomolar potency indicates a strong interaction that is a direct consequence of the compound's specific substitution pattern, which includes the iodo, methoxy, and nitro groups [1].

ALDH3A1 Inhibition
Direct comparison
IC50 = 241 nM
Supports tool-compound development for ALDH3A1-related research.
Measured against 4-nitrobenzaldehyde substrate; source review recommended.
Medicinal Chemistry Enzyme Inhibition ALDH3A1

Orthogonal Functional Handles

The compound is described as a 'versatile small molecule scaffold' due to its three orthogonal functional groups: an aldehyde, an aryl iodide, and a nitro group, along with a methoxy substituent . This is a key differentiator from analogs such as 3-methoxy-4-nitrobenzaldehyde, which lacks the iodine handle for cross-coupling, or 4-iodo-3-methoxybenzaldehyde, which lacks the nitro group for reduction or other transformations . The presence of all three handles in a single, compact molecule allows for sequential and independent chemical modifications without the need for protective group strategies.

Orthogonal Handles
Structural inference
3 handles vs 2 in common analogs
Three independent handles may streamline multi-step synthetic planning.
Class-level inference based on structural analysis.
Organic Synthesis Building Blocks Medicinal Chemistry

Unique Electronic Profile

The specific electronic profile of 4-iodo-3-methoxy-5-nitrobenzaldehyde, created by the juxtaposition of the strong electron-withdrawing nitro group and the electron-donating methoxy group, dictates a unique reactivity not observed in analogs with only one type of substituent [1]. For instance, the presence of the nitro group significantly enhances the electrophilicity of the aldehyde carbonyl toward nucleophilic addition compared to analogs lacking this group, such as 4-iodo-3-methoxybenzaldehyde [2]. This increased reactivity can be critical for driving challenging condensation reactions to completion.

Carbonyl Electrophilicity
Class-level inference
Activated by para-nitro (σp = +0.78)
Reported high electrophilicity may support challenging condensation reactions.
Inferred from Hammett constants; reactivity should be verified under specific conditions.
Physical Organic Chemistry Reactivity Substituent Effects

4-Iodo-3-methoxy-5-nitrobenzaldehyde: Key Applications


Pharmaceutical Intermediate Synthesis

This compound is ideally suited for the synthesis of complex pharmaceutical intermediates requiring multiple, sequential transformations. Its orthogonal handles allow for a controlled synthetic sequence, for example: 1) Reductive amination or Wittig reaction at the aldehyde group; 2) Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at the aryl iodide position; and 3) Reduction of the nitro group to an amine, which can then be further functionalized to amides, sulfonamides, or heterocycles [1].

ALDH3A1-Targeted Chemical Probes

Given its demonstrated inhibitory activity against ALDH3A1 with an IC50 of 241 nM [1], this compound serves as an excellent starting point for the development of chemical probes or lead optimization in medicinal chemistry programs focused on this target. The aldehyde and nitro groups are key pharmacophoric elements for binding to the enzyme's active site, while the iodine atom provides a convenient vector for late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties [2].

Advanced Materials & Molecular Electronics

The combination of a strong electron-withdrawing (nitro) and a heavy halogen (iodo) group makes this benzaldehyde a valuable monomer for creating conjugated materials with tailored electronic properties [1]. The nitro group can be used to tune the HOMO-LUMO gap, while the iodine atom serves as a site for polymerization or for attaching the molecule to surfaces via cross-coupling chemistry [2].

Polycyclic Frameworks via Tandem Reactions

The densely functionalized nature of this scaffold enables the design of tandem or cascade reactions. For instance, the nitro group can be selectively reduced in the presence of the aryl iodide, and the resulting aniline can undergo in situ cyclization with the aldehyde to form fused heterocyclic systems like quinolines or indoles. This strategic use can significantly reduce the number of synthetic steps required to access complex polycyclic structures [1].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Orthogonal functionalization capability
Sequential handle transformation and yield optimization
ALDH3A1-targeted chemical probe development
Reported enzyme inhibition and structural diversification
Inhibitory potency review and late-stage diversification strategy
Advanced materials and molecular electronics
Electronic property tunability and polymerization handle
HOMO-LUMO gap modulation and surface attachment chemistry
Polycyclic framework construction
Tandem reaction potential
Selective reduction and in situ cyclization efficiency

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